N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

Description

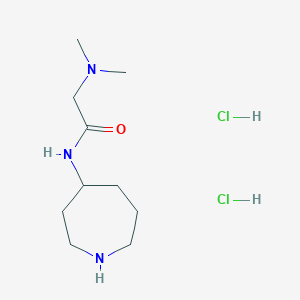

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride (CAS No. 2108705-42-4) is a high-purity active pharmaceutical ingredient (API) intermediate with the molecular formula C10H23Cl2N3O and a molecular weight of 272.22 g/mol. It is synthesized under stringent ISO-certified conditions, ensuring a purity of ≥97% . Structurally, the compound features a seven-membered azepane ring linked to a dimethylglycinamide moiety, with two hydrochloride counterions enhancing its solubility and stability. This compound is critical in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological or enzymatic pathways due to its nitrogen-rich architecture .

Properties

IUPAC Name |

N-(azepan-4-yl)-2-(dimethylamino)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAWBVNBSOLXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride and analogous dihydrochloride salts:

Key Observations:

Structural Diversity :

- The azepane ring in the target compound distinguishes it from linear diamines like putrescine and cadaverine dihydrochlorides, which are shorter-chain biogenic amines .

- Unlike azoamidine compounds (e.g., 2,2’-azobis derivatives), the target lacks an azo (-N=N-) group, making it unsuitable for industrial radical initiation but more relevant to receptor-targeted drug design .

Functional Roles :

- Biogenic Amines : Putrescine and cadaverine dihydrochlorides are primarily analytical standards for quantifying amines in food and biological systems .

- Industrial Initiators : Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) generate free radicals for polymerization, contrasting with the target compound’s pharmaceutical focus .

- Reagents : N-1-Naphthylethylenediamine dihydrochloride is used in colorimetric assays, leveraging its naphthyl group for chromogenic reactions .

Safety and Regulatory Profiles :

- The pseudothiourea derivative in is restricted due to sensitization risks, highlighting the importance of safety evaluations for dihydrochloride salts in drug development .

- The target compound’s high purity (≥97%) and ISO certification suggest rigorous quality control, reducing risks of impurities in pharmaceutical applications .

Pharmacological and Industrial Relevance

- Biogenic Amines : Putrescine and cadaverine are precursors for polyamines, critical in cell proliferation, but their dihydrochloride forms are primarily analytical tools .

- Azoamidines : These compounds’ instability under heat or light makes them ideal for controlled radical polymerization, unlike the thermally stable target compound .

Biological Activity

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 272.21 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This article delves into its biological mechanisms, effects, and relevant studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors in cellular pathways. The compound is believed to modulate signaling pathways that are crucial for cellular function, particularly in the context of metabolic and neurobiological processes.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling and behavior.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies have shown that it can enhance neuronal survival under stress conditions.

2. Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines. The mechanisms involve modulation of cell cycle regulators and induction of apoptosis.

Case Studies

A number of studies have explored the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated increased neuronal survival in oxidative stress models. |

| Study 2 | Anticancer | Showed reduced proliferation in breast cancer cell lines (MCF-7). |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of certain kinases involved in cancer signaling pathways. |

Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

Neuropharmacology

In a study assessing neuroprotective effects, this compound was found to significantly reduce apoptosis in neuronal cells exposed to toxic agents, suggesting its utility in neurodegenerative conditions.

Cancer Research

In vitro assays indicated that the compound inhibited the growth of several cancer cell lines, including prostate and breast cancer cells. The inhibition was linked to the downregulation of key oncogenes and upregulation of pro-apoptotic factors.

Q & A

Q. What are the key considerations for synthesizing N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride?

Synthesis typically involves multi-step organic reactions, such as amide bond formation between azepane and dimethylglycinamide precursors, followed by dihydrochloride salt formation. Critical steps include:

- Purification : Use recrystallization or column chromatography to isolate intermediates.

- Salt formation : React the free base with hydrochloric acid in a 1:2 molar ratio to ensure complete conversion to the dihydrochloride form, enhancing solubility and stability .

- Characterization : Employ NMR, HPLC, and mass spectrometry to confirm structural integrity and purity (≥98%, as standard for similar compounds) .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride form (two HCl molecules per base) improves:

- Solubility : Enhanced water solubility compared to the free base, critical for in vitro assays .

- Stability : Reduced hygroscopicity compared to some mono-hydrochloride salts, though storage at -20°C is recommended to prevent degradation .

- Bioavailability : Ionic interactions with biological membranes may enhance cellular uptake .

Q. What analytical methods are essential for quality control of this compound?

- Purity assessment : Use UV/Vis spectroscopy (λmax ~255 nm for related compounds) and HPLC with a C18 column .

- Quantitative analysis : Employ titration or ion chromatography to verify chloride content (2:1 HCl-to-base ratio) .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points (melting range ~196–201°C, based on analogous dihydrochlorides) .

Advanced Research Questions

Q. How can researchers optimize experimental design for evaluating biological activity?

- In vitro assays : Test antimicrobial or receptor-binding activity using dose-response curves. For example, use Pseudomonas aeruginosa models (common in antiseptic studies) to assess efficacy, referencing protocols for octenidine dihydrochloride .

- Cytotoxicity screening : Compare results across cell lines (e.g., fibroblasts) to identify selective toxicity, noting that in vitro cytotoxicity may not predict in vivo outcomes .

- Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with biomolecules like enzymes or DNA .

Q. How should contradictions between in vitro and in vivo data be resolved?

- Dosage calibration : Ensure in vivo doses account for metabolic clearance and tissue distribution differences. For example, octenidine dihydrochloride showed no in vivo irritation despite in vitro cytotoxicity, highlighting the need for physiological context .

- Model relevance : Validate animal models (e.g., burn wound infections for antimicrobial studies) to bridge translational gaps .

- Data triangulation : Combine proteomics, metabolomics, and histopathology to reconcile discrepancies .

Q. What strategies mitigate stability challenges during long-term storage?

- Lyophilization : Convert to a lyophilized powder to extend shelf life (>5 years for similar compounds) .

- Light sensitivity : Store in amber vials if the compound degrades under UV light (common in aromatic dihydrochlorides) .

- Hygroscopicity control : Use desiccants in sealed containers, as hygroscopicity can alter solubility and reactivity .

Q. How can researchers explore structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify the azepane ring or dimethylglycinamide moiety to assess impact on bioactivity. For example, replacing azepane with piperidine altered pharmacokinetics in related molecules .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like ion channels or enzymes .

- Crystallography : Solve the crystal structure to identify key hydrogen bonds or ionic interactions influencing activity .

Methodological Guidance

Q. What protocols ensure reproducibility in solubility and formulation studies?

- Buffer selection : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to mimic physiological conditions .

- Surfactant use : Incorporate polysorbate-80 or cyclodextrins for hydrophobic dihydrochlorides to improve dispersion .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

Q. How should researchers address discrepancies in biological assay results?

- Batch variability : Cross-validate results using independently synthesized batches .

- Endpoint selection : Use multiple endpoints (e.g., MIC, MBC for antimicrobial studies) to capture full activity profiles .

- Blinding : Implement double-blinded assays to reduce bias in subjective readouts (e.g., wound healing scores) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.